4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an isopropoxy group attached to the benzene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the isopropyl group: The pyrazole ring is then alkylated using isopropyl halides in the presence of a base.
Formation of the benzamide: The final step involves the reaction of the substituted pyrazole with 4-isopropoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: Characterized by the presence of an isopropoxy group and a pyrazole moiety.
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: Lacks the isopropoxy group.
4-methoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in this compound imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(2)20-16(10-13(5)19-20)18-17(21)14-6-8-15(9-7-14)22-12(3)4/h6-12H,1-5H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSRXSQUICJLCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.